molecular formula C34H24O22 B12771091 Platycaryanin D CAS No. 155073-98-6

Platycaryanin D

Cat. No.: B12771091
CAS No.: 155073-98-6
M. Wt: 784.5 g/mol
InChI Key: KHMBJGKOFANMAO-ALHZUIJYSA-N
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Description

Platycaryanin D is a hydrolyzable tannin belonging to the ellagitannin subclass, characterized by its C-glucosidic structure and complex polyphenolic framework. It is identified by the molecular formula C₃₄H₂₄O₂₂ and CAS registry number 155073-98-6 . Structurally, it features a D-glucose core cyclically esterified with two (1R)-4,4',5,5',6,6'-hexahydroxybiphenyl-2,2'-dicarboxylate groups, forming a unique bicyclic system . This compound has been isolated from plant sources such as Syzygium aromaticum (clove) and Platycarya strobilacea, where it coexists with other ellagitannins like platycaryanin A, bicornin, and rugosin derivatives .

Properties

CAS No.

155073-98-6

Molecular Formula

C34H24O22

Molecular Weight

784.5 g/mol

IUPAC Name

(10R,11S)-11-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde

InChI

InChI=1S/C34H24O22/c35-5-16-30(56-34(52)10-4-14(39)24(44)28(48)20(10)18-8(32(50)54-16)2-12(37)22(42)26(18)46)29-15(40)6-53-31(49)7-1-11(36)21(41)25(45)17(7)19-9(33(51)55-29)3-13(38)23(43)27(19)47/h1-5,15-16,29-30,36-48H,6H2/t15-,16+,29-,30-/m1/s1

InChI Key

KHMBJGKOFANMAO-ALHZUIJYSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Platycaryanin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves several chromatographic techniques, including Diaion HP20SS, Chromatorex ODS, Toyopearl butyl 650M, and Sephadex LH-20 . These methods help in purifying the compound from the plant extracts.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the natural plant sources, which involves harvesting the fruits and bark of Platycarya strobilacea and subjecting them to various purification processes .

Chemical Reactions Analysis

Types of Reactions: Platycaryanin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s stability and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

    Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield simpler phenolic compounds .

Scientific Research Applications

Platycaryanin D has a wide range of scientific research applications due to its unique chemical structure and biological activities :

    Chemistry: Used as a model compound to study the reactivity and stability of ellagitannins.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural preservatives and additives due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Platycaryanin D involves its interaction with various molecular targets and pathways . The compound exerts its effects primarily through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Platycaryanin D is part of a broader family of ellagitannins, which share a glucose core but differ in substituents, polymerization degree, and stereochemistry. Below is a detailed comparison with key analogues:

Structural Features

This compound vs. Platycaryanin A
  • Molecular Formula :
    • This compound: C₃₄H₂₄O₂₂
    • Platycaryanin A: C₄₈H₃₂O₃₁ (m/z [M-H]⁻ = 1103) .
  • Key Differences :
    • Platycaryanin A contains additional tergalloyl groups absent in this compound, as evidenced by distinct ¹³C-NMR shifts in the aromatic region (δ 145–160 ppm) .
    • This compound’s bicyclic structure lacks the extended galloylation seen in Platycaryanin A, reducing its molecular weight by ~342 Da .
This compound vs. Platycaryanin E
  • Platycaryanin E (C₄₂H₂₈O₂₈), a dimeric ellagitannin from Platycarya strobilacea, is formed via oxidative coupling of two strictinin units with a unique acyl group .
This compound vs. Bicornin
  • Bicornin (C₄₇H₃₀O₃₀, m/z [M-H]⁻ = 1087) shares a glucose core but differs in substituent arrangement.
  • Its ¹H-NMR spectrum shows distinct signals for tetragalloyl groups (δ 7.1–7.3 ppm), absent in this compound, which instead exhibits biphenyldicarboxylate resonances (δ 6.8–7.0 ppm) .
Bioavailability and Metabolism
  • This compound’s smaller size and lack of polymerization may enhance solubility compared to larger ellagitannins like Platycaryanin E, though this also reduces its stability in alkaline environments .
  • Unlike dimeric or trimeric ellagitannins (e.g., Platycaryanin E), this compound is less likely to form high-molecular-weight complexes with proteins, altering its interaction with biological targets .
Spectroscopic Differentiation
  • ¹³C-NMR : this compound shows characteristic peaks for biphenyldicarboxylate esters (δ 165–170 ppm), while analogues like alnusnins display lactone signals (δ 175–178 ppm) due to intramolecular esterification .
  • MS/MS Fragmentation: this compound’s fragmentation pattern includes losses of hexahydroxydiphenoyl (HHDP) units (m/z 302), whereas Platycaryanin A releases galloyl (m/z 169) and tergalloyl (m/z 441) fragments .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₃₄H₂₄O₂₂ 784.5 Bicyclic glucose with biphenyldicarboxylate Syzygium aromaticum
Platycaryanin A C₄₈H₃₂O₃₁ 1103.0 Glucose + tergalloyl groups Syzygium aromaticum
Platycaryanin E C₄₂H₂₈O₂₈ 932.6 Dimeric strictinin with acyl group Platycarya strobilacea
Bicornin C₄₇H₃₀O₃₀ 1087.0 Tetragalloylated glucose Syzygium aromaticum

Q & A

Q. What are the standard protocols for isolating Platycaryanin D from natural sources, and how can reproducibility be ensured?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

  • Optimizing solvent polarity to maximize yield while minimizing co-extraction of interfering compounds.
  • Validating purity using TLC or HPLC-UV, ensuring baseline separation of peaks .
  • Documenting experimental parameters (e.g., column type, solvent gradient, temperature) to enable replication, as emphasized in guidelines for reproducible methods .

Q. Which spectroscopic and chromatographic techniques are critical for preliminary characterization of this compound?

  • UV-Vis spectroscopy : Identifies conjugated systems via absorbance maxima (e.g., 250–300 nm for phenolic compounds).
  • NMR (1H/13C) : Resolves structural motifs like glycosidic linkages or aromatic rings.
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and fragmentation patterns.
  • HPLC-DAD/MS : Validates purity and detects isomers. Always cross-reference spectral data with literature and provide raw datasets in supplementary materials .

Q. How should researchers design initial bioactivity assays for this compound?

  • Hypothesis-driven selection : Prioritize assays aligned with reported bioactivities (e.g., antioxidant, antimicrobial) using validated models (e.g., DPPH for antioxidant activity).
  • Dose-response curves : Include at least five concentrations to establish IC50 values.
  • Control groups : Use positive controls (e.g., ascorbic acid for antioxidants) and solvent controls to minimize false positives.
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance, ensuring transparent reporting of p-values and sample sizes .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using advanced analytical workflows?

  • Multi-dimensional NMR : Employ HSQC, HMBC, and COSY to assign stereochemistry and resolve overlapping signals.
  • X-ray crystallography : If crystallizable, use single-crystal diffraction to confirm absolute configuration.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values. Publish crystallographic data in repositories like CCDC and provide full spectral assignments .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

  • Systematic review : Use PRISMA guidelines to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Meta-analysis : Pool data from independent studies to assess effect sizes, applying random-effects models to account for heterogeneity.
  • Experimental replication : Re-test conflicting bioactivities under standardized conditions, documenting all parameters (e.g., incubation time, temperature) .

Q. How can in silico approaches elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • MD simulations : Conduct 100-ns simulations to assess ligand-protein stability. Validate predictions with in vitro assays (e.g., enzyme inhibition).
  • QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity data. Share computational scripts and input files for transparency .

Q. What methodologies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?

  • Metadata annotation : Use standardized formats (e.g., ISA-Tab) to describe experimental conditions, instruments, and software versions.
  • Data repositories : Deposit raw spectra, crystallographic data, and bioactivity datasets in domain-specific repositories (e.g., Zenodo, ChEMBL).
  • License clarity : Apply CC-BY or similar licenses to enable reuse. Adhere to journal mandates for supplementary data .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative data (e.g., NMR shifts vs. literature values) with ±SD for replicates.
  • Figures : Label chromatograms with retention times and UV wavelengths. Use vector graphics for scalability.
  • Supplementary Materials : Provide step-by-step protocols, instrument calibration logs, and raw statistical outputs .

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